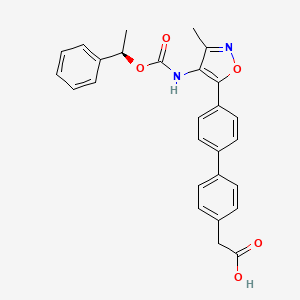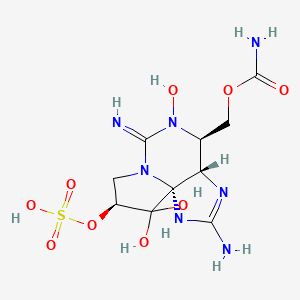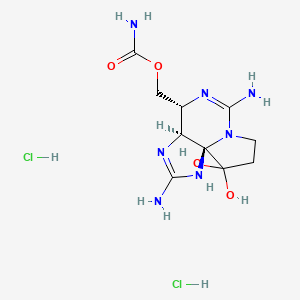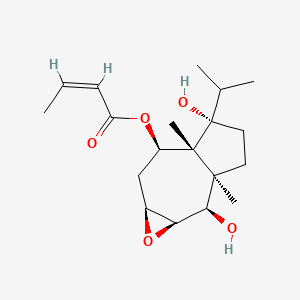
Ácido libre AM095
Descripción general
Descripción
AM095 (free acid) is a potent antagonist of the lysophosphatidic acid receptor 1 (LPA1). It has been shown to have significant effects on various biological processes by inhibiting the activity of this receptor. The compound is known for its high specificity and efficacy in targeting LPA1, making it a valuable tool in scientific research.
Aplicaciones Científicas De Investigación
AM095 (free acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving lysophosphatidic acid receptors.
Biology: The compound is employed in cellular and molecular biology to study the role of LPA1 in various biological processes.
Medicine: AM095 (free acid) is investigated for its potential therapeutic effects in conditions such as fibrosis, cancer, and inflammation.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting LPA1.
Mecanismo De Acción
Target of Action
AM095 free acid is a potent antagonist of the LPA1 receptor . The LPA1 receptor, also known as the lysophosphatidic acid receptor 1, plays a crucial role in various biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain .
Mode of Action
AM095 free acid interacts with the LPA1 receptor and inhibits its function . Specifically, it inhibits GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . This interaction results in the antagonism of LPA-induced calcium flux in human or mouse LPA1-transfected CHO cells .
Biochemical Pathways
The primary biochemical pathway affected by AM095 free acid is the LPA1 receptor signaling pathway . By inhibiting the LPA1 receptor, AM095 free acid can disrupt the downstream effects of this pathway, which include cell proliferation, platelet aggregation, and smooth muscle contraction .
Pharmacokinetics
AM095 free acid has high oral bioavailability and a moderate half-life . After oral dosing in rats, AM095 plasma concentrations peaked at 2 hours with a Cmax of 41 μM, thereafter decreasing to 10 nM by 24 hours . After intravenous dosing, a Cmax of 12 μM is observed within 15 minutes, which also decreased to approximately 10 nM by 24 hours, yielding a t1/2 of 1.79 hours .
Result of Action
The molecular and cellular effects of AM095 free acid’s action include the reduction of LPA-stimulated histamine release . In addition, it attenuates bleomycin-induced increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid . It also decreases kidney fibrosis in a mouse unilateral ureteral obstruction model .
Análisis Bioquímico
Biochemical Properties
AM095 free acid interacts with the LPA1 receptor, a G protein-coupled receptor . It inhibits GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . The IC50 values for this inhibition are 0.98 and 0.73 μM for human and mouse LPA1, respectively .
Cellular Effects
AM095 free acid has significant effects on various types of cells and cellular processes. It inhibits LPA-induced calcium flux of CHO cells stably transfected with human or mouse LPA1 . It also reduces LPA-induced vasorelaxation and inhibits LPA-driven chemotaxis of CHO cells overexpressing mouse LPA1 .
Molecular Mechanism
The molecular mechanism of action of AM095 free acid involves its binding to the LPA1 receptor, leading to the inhibition of GTPγS binding . This results in the inhibition of LPA-induced calcium flux and chemotaxis .
Temporal Effects in Laboratory Settings
AM095 free acid has high oral bioavailability and a moderate half-life . It is well tolerated at the doses tested in rats and dogs after oral and intravenous dosing .
Dosage Effects in Animal Models
In animal models, AM095 free acid dose-dependently reduces LPA-stimulated histamine release . It also attenuates bleomycin-induced increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AM095 (free acid) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of AM095 (free acid) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to ensure it meets the required standards for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
AM095 (free acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Comparación Con Compuestos Similares
Similar Compounds
AM966: Another antagonist of LPA1 with similar inhibitory effects.
Debio-0719: A compound with comparable activity against LPA1.
Uniqueness
AM095 (free acid) is unique due to its high specificity and potency in targeting LPA1. Compared to similar compounds, it has shown superior efficacy in various experimental models, making it a preferred choice for research involving LPA1 inhibition.
Propiedades
IUPAC Name |
2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDDRUPAICPXIN-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673108 | |
| Record name | {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228690-36-5 | |
| Record name | [4′-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228690-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does AM-095 impact LPE signaling in MDA-MB-231 breast cancer cells?
A1: AM-095 is a specific inhibitor of type 1 lysophosphatidic acid receptor (LPA1). In MDA-MB-231 cells, LPE can signal through LPA1 to increase intracellular calcium levels ([Ca2+]i) and promote cell proliferation. [] AM-095 effectively blocks this LPA1-mediated signaling by binding to the receptor and preventing LPE from activating it. This inhibition leads to reduced [Ca2+]i increases and decreased cell proliferation in the presence of LPE. [] Notably, this effect seems specific to MDA-MB-231 cells, as AM-095 did not affect LPE responses in SK-OV3 ovarian cancer cells. [] This suggests that LPE might utilize different receptors or signaling pathways in different cancer cell types.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)









![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

